molecular formula C22H23ClN2O2 B608134 Isoloratadine CAS No. 170727-59-0

Isoloratadine

Cat. No.: B608134
CAS No.: 170727-59-0
M. Wt: 382.88
InChI Key: ZORGYPXITGWTSB-UHFFFAOYSA-N
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Description

Isoloratadine is a derivative of loratadine, a second-generation antihistamine widely used to treat allergic reactions such as hay fever and urticaria. It is known for its non-sedative properties and high efficacy in blocking histamine H1 receptors, which are responsible for allergic symptoms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoloratadine involves several steps, starting with the preparation of loratadine. Loratadine is synthesized through a series of reactions, including the formation of a piperidine ring and subsequent chlorination . The specific synthetic route for this compound involves the modification of loratadine’s molecular structure to enhance its pharmacological properties .

Industrial Production Methods

Industrial production of this compound typically involves high-speed shear-high pressure homogenization followed by freeze-drying. This method improves the solubility and bioavailability of the compound, making it more effective for oral administration .

Chemical Reactions Analysis

Types of Reactions

Isoloratadine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated metabolites, while reduction can yield dechlorinated derivatives .

Mechanism of Action

Isoloratadine exerts its effects by selectively binding to histamine H1 receptors, thereby blocking the action of histamine, a key mediator of allergic reactions. This binding prevents histamine from causing symptoms such as itching, swelling, and vasodilation . The molecular targets involved include the H1 receptors in the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle .

Properties

IUPAC Name

ethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-4,7-9,11,14,20H,2,5-6,10,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORGYPXITGWTSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(=CC1)C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201317664
Record name Isoloratadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170727-59-0
Record name Isoloratadine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170727-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoloratadine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170727590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoloratadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOLORATADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YK67152G1K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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